6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core with two key substituents: a 1,3-benzodioxol-5-yl group at position 6 and a (4-methoxybenzyl)sulfanyl group at position 2.
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3S/c1-24-17-6-2-14(3-7-17)12-27-21-16(11-22)4-8-18(23-21)15-5-9-19-20(10-15)26-13-25-19/h2-10H,12-13H2,1H3 |
InChI Key |
OVSXVEABHHREBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC4=C(C=C3)OCO4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with a methoxybenzyl halide under basic conditions.
Construction of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among pyridine-3-carbonitrile derivatives include:
- Steric Impact : The 4-methoxybenzylsulfanyl group in the target compound introduces greater steric hindrance than the 2-oxopropylsulfanyl group in , which may affect binding affinity in biological targets .
Data Tables
Table 1: Substituent Effects on Key Properties
Discussion
The target compound’s structural uniqueness lies in its combination of benzodioxol and 4-methoxybenzylsulfanyl groups, which balance electronic and steric properties. Compared to trifluoromethyl analogues , it may exhibit reduced metabolic stability but improved solubility due to the methoxy group. Future research should explore functional group tuning to optimize bioactivity and pharmacokinetics.
Biological Activity
6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Benzodioxole Ring : A fused bicyclic structure that enhances biological activity.
- Pyridine Ring : Known for its role in various biochemical processes.
- Carbonitrile Group : Contributes to the compound's reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
| InChI Key | OVSXVEABHHREBA-UHFFFAOYSA-N |
Synthesis
The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile typically involves several key steps:
- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Introduction of the Methoxyphenyl Group : Reaction with a methoxybenzyl halide under basic conditions.
- Construction of the Pyridine Ring : Condensation reactions with appropriate precursors.
- Addition of the Carbonitrile Group : Final modifications to yield the target compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 16 µM, indicating potent antibacterial effects.
Anticancer Properties
Research has highlighted the potential anticancer activity of related compounds through various mechanisms:
- Inhibition of Cell Proliferation : Compounds exhibiting structural similarities have been shown to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxole derivatives has been documented, with some studies comparing their efficacy to established anti-inflammatory agents like dexamethasone . The compounds were found to significantly reduce inflammatory markers in vitro.
The precise mechanism through which 6-(1,3-Benzodioxol-5-yl)-2-[(4-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile exerts its biological effects remains under investigation. However, it is believed that:
- The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
- It may modulate the activity of proteins associated with inflammation and cancer progression.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antibacterial Activity : A series of benzodioxole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed significant antibacterial activity, with MIC values indicating efficacy comparable to standard antibiotics .
- Evaluation of Anticancer Activity : Research involving cell line assays demonstrated that certain derivatives led to a marked decrease in viability in cancer cells, suggesting potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
